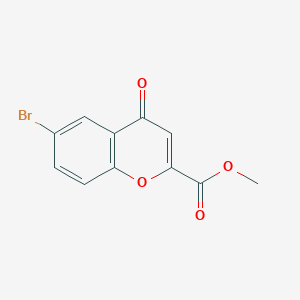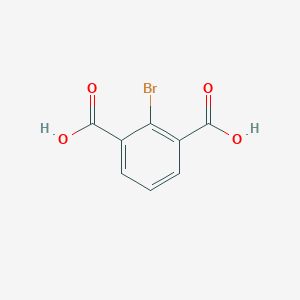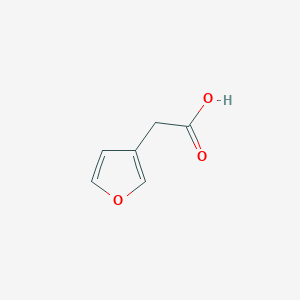
4-(Brommethyl)-3-methoxybenzoesäure
Übersicht
Beschreibung
4-(Bromomethyl)-3-methoxybenzoic acid: is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 3-position of the benzene ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Bromomethyl)-3-methoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of various substituted benzoic acids and benzyl derivatives. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. It is used in the development of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, 4-(Bromomethyl)-3-methoxybenzoic acid is utilized in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes .
Wirkmechanismus
Target of Action
The primary target of 4-(Bromomethyl)-3-methoxybenzoic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of 4-(Bromomethyl)-3-methoxybenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Therefore, the presence of other functional groups in the reaction environment could potentially impact the compound’s action. Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other reactive species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-methoxybenzoic acid typically involves the bromination of 3-methoxybenzoic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: Industrial production methods for 4-(Bromomethyl)-3-methoxybenzoic acid may involve similar bromination techniques but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde group under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of 4-(bromomethyl)-3-carboxybenzoic acid or 4-(bromomethyl)-3-formylbenzoic acid.
Reduction: Formation of 4-methyl-3-methoxybenzoic acid.
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)benzoic acid: Lacks the methoxy group, making it less lipophilic and potentially less reactive in certain biological contexts.
3-Methoxybenzoic acid: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
4-Methyl-3-methoxybenzoic acid:
Uniqueness: 4-(Bromomethyl)-3-methoxybenzoic acid is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXLSFUGXBXGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464786 | |
| Record name | 4-(Bromomethyl)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118684-13-2 | |
| Record name | 4-(Bromomethyl)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "A process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters"?
A1: The research paper primarily focuses on describing a novel process for synthesizing esters of 4-(Bromomethyl)-3-methoxybenzoic acid []. While the paper doesn't delve into the specific applications or biological activities of these esters, it provides valuable insight into their chemical synthesis. This synthetic process could be particularly useful for researchers interested in further exploring the potential applications of these compounds in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)



![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)








